3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
Description
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a fluorinated ketone derivative featuring a piperidine ring substituted with a 6-methoxypyrazin-2-yloxy moiety. The 6-methoxypyrazine substituent introduces hydrogen-bonding capabilities and electronic effects, which may influence receptor interactions .
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-21-10-6-17-7-11(18-10)22-9-3-2-4-19(8-9)12(20)5-13(14,15)16/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBIDFCJWIFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity, while the methoxypyrazine and piperidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Heteroaromatic Substitutions
The compound shares structural similarities with other trifluoropropanone derivatives containing heteroaromatic substituents. Key examples include:
Key Observations :
- Heteroaromatic Ring Effects : Replacement of pyrimidine (in ) with pyrazine (in the target compound) alters electronic properties due to the position of nitrogen atoms. Pyrazine’s adjacent nitrogens may enhance π-π stacking interactions compared to pyrimidine’s meta-oriented nitrogens .
- Core Ring Differences : Pyrrolidine-based analogues (e.g., ) exhibit reduced conformational flexibility compared to piperidine derivatives, which may impact binding kinetics.
Trifluoropropanone Derivatives with Aryl Substituents
Compounds with aryl or substituted aryl groups on the trifluoropropanone core provide insights into substituent effects:
Key Observations :
- Aryl vs.
Piperazine-Based Analogues
Piperazine-containing compounds (e.g., ) differ in core structure but share functional similarities:
Key Observations :
- Piperidine vs. Piperazine : Piperidine (target compound) lacks the additional nitrogen in piperazine, reducing basicity and altering hydrogen-bonding capacity .
- Functional Group Diversity: Thioether () and ester () groups in analogues highlight the versatility of trifluoropropanone derivatives but diverge from the target compound’s pyrazine focus.
Biological Activity
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a novel compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a piperidine moiety linked to a methoxypyrazine, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.25 g/mol. The presence of the trifluoromethyl group is significant as fluorination can enhance the lipophilicity and metabolic stability of organic compounds.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties due to changes in their basicity and lipophilicity. For instance, the incorporation of fluorine has been shown to lower the pKa values of similar compounds, enhancing their absorption and bioavailability .
Pharmacological Studies
In vitro studies have demonstrated that derivatives with similar structures exhibit significant affinity for serotonin receptors (e.g., 5-HT1D), suggesting potential applications in treating mood disorders . Additionally, compounds with piperidine and methoxypyrazine functionalities have shown promise in modulating neurotransmitter systems.
Study 1: Serotonin Receptor Modulation
A study evaluated the effects of fluorinated piperidine derivatives on serotonin receptor activity. The results indicated that these compounds could act as agonists or antagonists depending on their structural modifications. The introduction of trifluoromethyl groups was found to enhance receptor binding affinity significantly .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of methoxypyrazine derivatives. The findings revealed that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial membrane integrity.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
